molecular formula C9H12N2O B3282971 5-Acetamido-2,4-dimethylpyridine CAS No. 76005-97-5

5-Acetamido-2,4-dimethylpyridine

Cat. No. B3282971
CAS RN: 76005-97-5
M. Wt: 164.2 g/mol
InChI Key: MKVFIMJNHIJLOB-UHFFFAOYSA-N
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Description

“5-Acetamido-2,4-dimethylpyridine” is likely a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . The exact synthesis process for “5-Acetamido-2,4-dimethylpyridine” would depend on the starting materials and the specific conditions.


Molecular Structure Analysis

The molecule likely has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2,4-dimethyl” indicates that there are methyl groups attached to the 2nd and 4th carbon atoms of the pyridine ring. The “5-Acetamido” group indicates an acetamide group attached to the 5th carbon atom .


Chemical Reactions Analysis

The reactivity of “5-Acetamido-2,4-dimethylpyridine” would likely be influenced by the electron-donating methyl groups and the electron-withdrawing acetamido group. These groups could direct and influence electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Acetamido-2,4-dimethylpyridine” would depend on its molecular structure. Factors such as polarity, solubility, melting point, boiling point, and stability could be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the specific application of “5-Acetamido-2,4-dimethylpyridine”. For example, if it’s used as a drug, it might interact with biological receptors or enzymes to exert its effects .

Safety and Hazards

The safety and hazards of “5-Acetamido-2,4-dimethylpyridine” would depend on its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on “5-Acetamido-2,4-dimethylpyridine” could include exploring its potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

N-(4,6-dimethylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-7(2)10-5-9(6)11-8(3)12/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVFIMJNHIJLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-2,4-dimethylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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